ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of an imidazole ring substituted with chlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioester Formation: The final step involves the reaction of the imidazole derivative with ethyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group is particularly important for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 3-chlorophenyl-5-nitrophenyl-imidazole derivatives
Uniqueness
Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-5-3-8-16(9-13)23(25)26)22(19)15-7-4-6-14(20)10-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOFJRCZAFXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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